molecular formula C13H13NO3 B5880495 (2-hydroxy-7-methyl-3-quinolinyl)methyl acetate

(2-hydroxy-7-methyl-3-quinolinyl)methyl acetate

Cat. No. B5880495
M. Wt: 231.25 g/mol
InChI Key: ZAXWOIORFMMGMG-UHFFFAOYSA-N
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Description

“(2-hydroxy-7-methyl-3-quinolinyl)methyl acetate” is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .


Synthesis Analysis

There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .


Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl .

Scientific Research Applications

Antifungal Applications

Quinoline derivatives have been found to exhibit antifungal properties . This makes them useful in the development of new drugs for treating fungal infections.

Anti-inflammatory Applications

Quinoline derivatives also have anti-inflammatory properties . They can be used in the development of drugs for treating conditions characterized by inflammation.

Anti-Diabetes Applications

Quinoline derivatives have been found to have anti-diabetes properties . They can be used in the development of drugs for managing diabetes.

Anti-Alzheimer’s Disease Applications

Quinoline derivatives have shown potential in the treatment of Alzheimer’s disease . They can be used in the development of drugs for managing this neurodegenerative disorder.

Antioxidant Applications

Quinoline derivatives have antioxidant properties . They can be used in the development of drugs for managing conditions characterized by oxidative stress.

Diuretic Applications

Quinoline derivatives have diuretic properties . They can be used in the development of drugs for managing conditions that require increased urine production.

Anticancer Applications

Quinoline derivatives have been found to have anticancer properties . They can inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Antimalarial Applications

Quinoline derivatives have been found to have antimalarial properties . They can be used in the development of drugs for managing malaria.

Mechanism of Action

Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative . Several publications over the last few decades have specified various methods of synthesis . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” .

Future Directions

Quinoline is one of the most common nitrogen-containing heterocycles owing to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety which are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance amongst others .

properties

IUPAC Name

(7-methyl-2-oxo-1H-quinolin-3-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-3-4-10-6-11(7-17-9(2)15)13(16)14-12(10)5-8/h3-6H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXWOIORFMMGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl acetate

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